

# Ralometostat: A Technical Guide to a Novel MTA-Cooperative PRMT5 Inhibitor

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## Compound of Interest

Compound Name: *Ralometostat*

Cat. No.: *B15583435*

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## Abstract

**Ralometostat**, also known as TNG-908, is a potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its novel mechanism of action, characterized by MTA-cooperative binding, positions it as a promising therapeutic agent for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **Ralometostat**, intended to support ongoing research and development efforts in oncology.

## Chemical Structure and Properties

**Ralometostat** is a synthetic organic compound with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

## Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| Common Name       | Ralometostat   |
| Synonym           | TNG-908  |
| CAS Number        | 2760481-53-4[2]  |
| Molecular Formula | C <sub>21</sub> H <sub>23</sub> N <sub>5</sub> O <sub>2</sub> S[2]   |
| IUPAC Name        | (2R,5S)-N-(6-amino-5-methyl-3-pyridinyl)-2-(5-benzothiazolyl)-5-methyl- $\alpha$ -oxo-1-piperidineacetamide[2] |
| InChI Key         | NXXBDYHMHINFC-YVEFUNNKSA-N[2]  |
| SMILES            | <chem>c1(C)c(N)ncc(NC(=O)C(=O)N2--INVALID-LINK--C"&gt;C@Hc3cc4ncsc4cc3)c1</chem> [2]                           |

## Physicochemical Properties

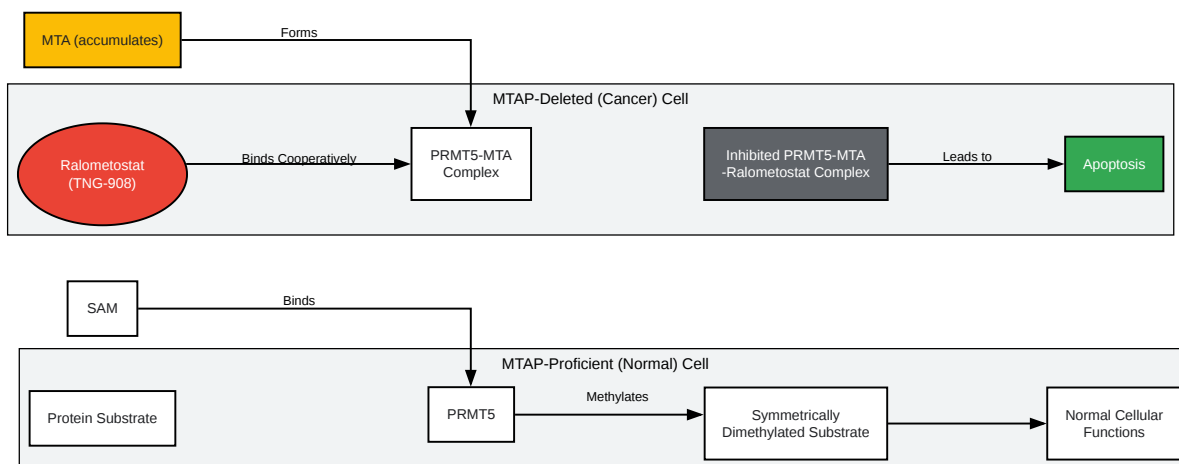
| Property         | Value  | Source |
|------------------|--|--------|
| Molecular Weight | 409.51 g/mol   | [1]    |
| Solubility       | DMSO: 82 mg/mL (200.23 mM) Ethanol: 5 mg/mL Water: Insoluble | [1]    |
| Melting Point    | Not available  |        |
| Boiling Point    | Not available  |        |
| pKa              | Not available  |        |
| Permeability     | High passive permeability                                    | [3]    |
| Efflux Potential | Low potential for efflux by P-gp or BCRP transporters        | [4]    |

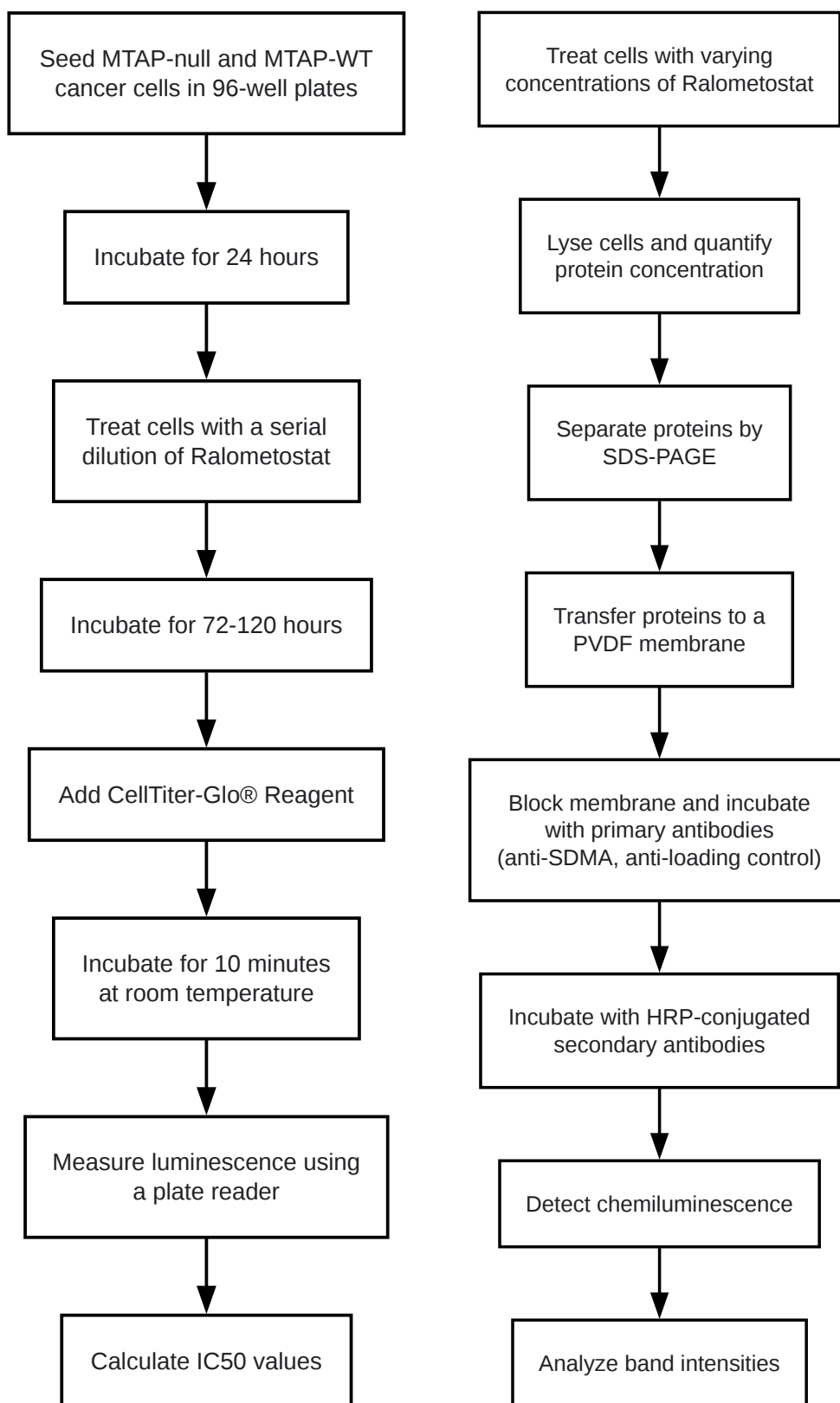
## Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

**Ralometostat** exhibits a sophisticated mechanism of action by acting as a competitive and reversible inhibitor of PRMT5.[5] Its inhibitory activity is significantly enhanced in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a homozygous deletion of the MTAP gene.[5][6] This "MTA-cooperative" inhibition leads to synthetic lethality in MTAP-deleted tumors.

## The PRMT5 Signaling Pathway and Ralometostat's Point of Intervention

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and cell signaling. In MTAP-deleted cancers, the accumulation of MTA creates a unique therapeutic window. **Ralometostat** selectively binds to the PRMT5-MTA complex, potently inhibiting its methyltransferase activity and leading to the downstream suppression of cancer cell growth and proliferation.





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